Cyclopropyl(3-methoxyphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

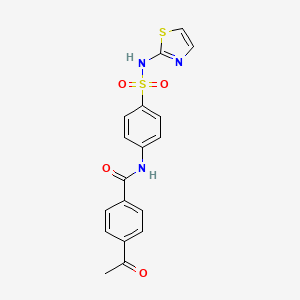

Cyclopropyl(3-methoxyphenyl)methanol is a crystalline compound that belongs to the family of organic compounds known as benzene and substituted derivatives. It is also known as CPMM. The IUPAC name of the compound is cyclopropyl (3-methoxyphenyl)methanone .

Synthesis Analysis

The synthesis of cyclopropyl compounds has been a topic of interest in recent decades. A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . This catalytic system is simple and nonexpensive, and the reaction is chemoselective and diastereoconvergent .Molecular Structure Analysis

The molecular weight of cyclopropyl (3-methoxyphenyl)methanone is 176.22 . The InChI code of the compound is 1S/C11H12O2/c1-13-10-4-2-3-9 (7-10)11 (12)8-5-6-8/h2-4,7-8H,5-6H2,1H3 .Chemical Reactions Analysis

Cyclopropyl compounds have been found to engage in intermolecular C–C bond formation . The reactions of cyclopropyl compounds include oxidative addition into C–C bonds with transition metals, oxidative 1,3-difunctionalization, addition of strong nucleophiles, and reactions with mineral acids .Physical and Chemical Properties Analysis

The physical form of cyclopropyl (3-methoxyphenyl)methanone is liquid . It is stored at room temperature .Applications De Recherche Scientifique

1. Radical Cation Reactivity and Oxygen Acidity

Cyclopropyl(4-methoxyphenyl)phenylmethanol and its variants exhibit unique behaviors in acidic and basic solutions. In acidic conditions, their radical cations show low reactivity towards fragmentation due to the presence of aryl and cyclopropyl groups. In basic conditions, they exhibit oxygen acidity, leading to the formation of 1,1-diarylalkoxyl radicals. This behavior is crucial in understanding the reactivity of such compounds under different pH conditions and can have implications in organic synthesis and material science (Bietti et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing off with soap and plenty of water in case of skin contact .

Orientations Futures

Cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities . Therefore, the exploration of cyclopropyl compounds, including Cyclopropyl(3-methoxyphenyl)methanol, for newer therapeutic possibilities is a promising direction for future research .

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for Cyclopropyl(3-methoxyphenyl)methanol.

Mode of Action

It is known that similar compounds interact with their targets and cause changes that lead to various biological activities

Biochemical Pathways

Cyclopropane-containing compounds have been found to be involved in various biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.

Pharmacokinetics

It is known that the compound has a molecular weight of 17823 , which could influence its bioavailability

Result of Action

Similar compounds have been found to have diverse biological activities , suggesting that this compound could have a range of effects at the molecular and cellular level.

Action Environment

It is known that similar compounds can have their action influenced by various factors

Propriétés

IUPAC Name |

cyclopropyl-(3-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8,11-12H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZSIWJJQXTQGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2684342.png)

![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2684345.png)

![4-({2-[3-(2-Chlorophenyl)-4-cyano-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2684346.png)

![N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2684348.png)

![Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride](/img/structure/B2684351.png)

![8-(3-((4-bromophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684353.png)

![3-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2684354.png)

![{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2684358.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2684359.png)